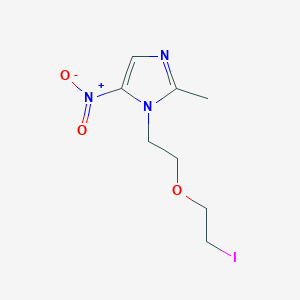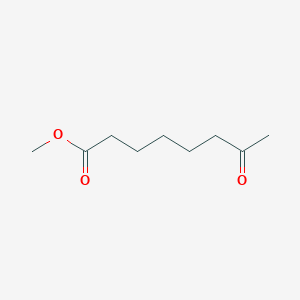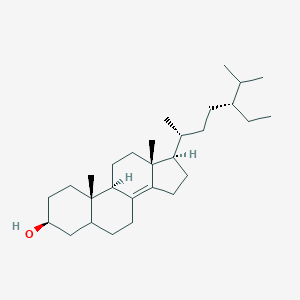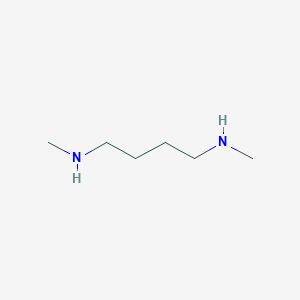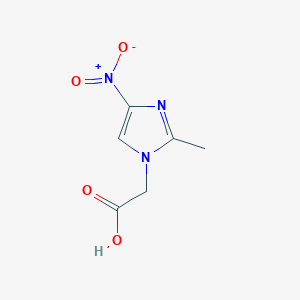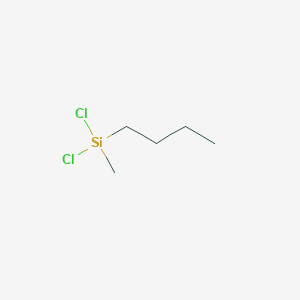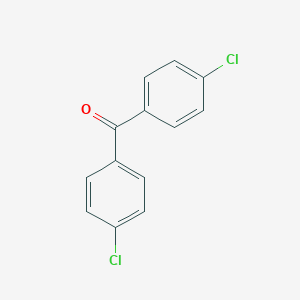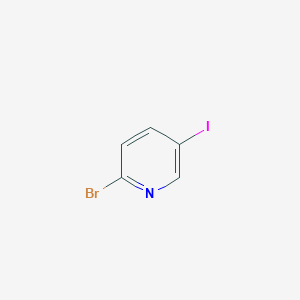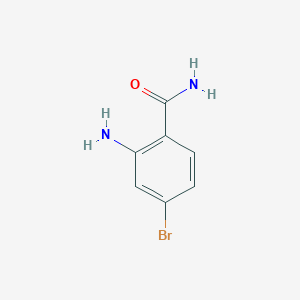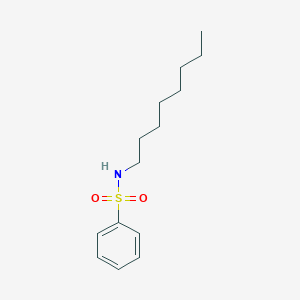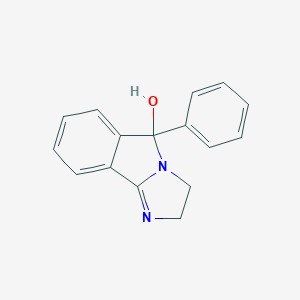
5H-Imidazo(2,1-a)isoindol-5-ol, 2,3-dihydro-5-phenyl-
Übersicht
Beschreibung
5H-Imidazo(2,1-a)isoindol-5-ol, 2,3-dihydro-5-phenyl- is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a heterocyclic organic compound that contains an imidazole ring, an isoindole ring, and a phenyl group. The unique structure of this compound makes it a promising candidate for the development of new drugs for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 5H-Imidazo(2,1-a)isoindol-5-ol, 2,3-dihydro-5-phenyl- is not fully understood. However, it is believed that this compound exerts its therapeutic effects by interacting with specific molecular targets in the body. For example, it has been shown to interact with certain enzymes and receptors, leading to the inhibition of specific cellular processes.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5H-Imidazo(2,1-a)isoindol-5-ol, 2,3-dihydro-5-phenyl- have been studied extensively. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. Additionally, this compound has been shown to modulate the immune system and regulate various cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5H-Imidazo(2,1-a)isoindol-5-ol, 2,3-dihydro-5-phenyl- in lab experiments is its unique structure, which makes it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the research on 5H-Imidazo(2,1-a)isoindol-5-ol, 2,3-dihydro-5-phenyl-. One direction is to investigate its potential therapeutic applications in the treatment of other diseases, such as neurological disorders and infectious diseases. Another direction is to further elucidate its mechanism of action, which can provide insights into its potential molecular targets and aid in the development of new drugs. Additionally, future research can focus on the development of new synthesis methods for this compound, which can improve its availability and accessibility for research purposes.
Conclusion:
In conclusion, 5H-Imidazo(2,1-a)isoindol-5-ol, 2,3-dihydro-5-phenyl- is a promising compound with potential therapeutic applications in the treatment of various diseases. Its unique structure and properties make it a valuable candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in the field of medicine.
Wissenschaftliche Forschungsanwendungen
The unique structure of 5H-Imidazo(2,1-a)isoindol-5-ol, 2,3-dihydro-5-phenyl- makes it a promising candidate for the development of new drugs for the treatment of various diseases. Several studies have been conducted to investigate the potential therapeutic applications of this compound. One study showed that this compound has anti-inflammatory properties and can be used for the treatment of inflammatory diseases. Another study demonstrated that this compound has anti-cancer properties and can be used for the treatment of various types of cancers.
Eigenschaften
CAS-Nummer |
16780-88-4 |
|---|---|
Produktname |
5H-Imidazo(2,1-a)isoindol-5-ol, 2,3-dihydro-5-phenyl- |
Molekularformel |
C16H14N2O |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
5-phenyl-2,3-dihydroimidazo[1,2-b]isoindol-5-ol |
InChI |
InChI=1S/C16H14N2O/c19-16(12-6-2-1-3-7-12)14-9-5-4-8-13(14)15-17-10-11-18(15)16/h1-9,19H,10-11H2 |
InChI-Schlüssel |
AYCFVKGYERYDRT-UHFFFAOYSA-N |
SMILES |
C1CN2C(=N1)C3=CC=CC=C3C2(C4=CC=CC=C4)O |
Kanonische SMILES |
C1CN2C(=N1)C3=CC=CC=C3C2(C4=CC=CC=C4)O |
Synonyme |
2,5-Dihydro-5-phenyl-3H-imidazo[2,1-a]isoindol-5-ol |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


